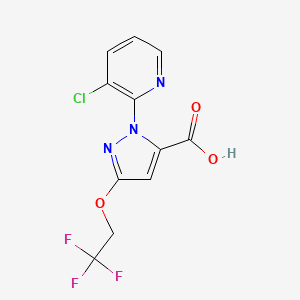
6-Methylpyridine-2,4-dicarboxylic acid
Overview
Description
6-Methylpyridine-2,4-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C8H7NO4 It is a derivative of pyridine, featuring two carboxylic acid groups at the 2 and 4 positions and a methyl group at the 6 position
Mechanism of Action
Target of Action
6-Methylpyridine-2,4-dicarboxylic acid, also known as Uvitonic acid , is an organic compound that has been used in the synthesis of metal-organic frameworks . The primary targets of this compound are metal ions, particularly Co(II) ions .
Mode of Action
The compound interacts with its targets through its carboxylate groups. As observed from the crystal structure, two carboxylate groups of the this compound ligand both exhibit a monodentate coordination mode . This means that each carboxylate group binds to a single metal ion, forming a complex.
Biochemical Pathways
It’s known that pyridine derivatives, including this compound, can be biodegraded . The presence of the ring nitrogen defines the reactivity of pyridine derivatives .
Pharmacokinetics
The compound’s molecular weight is 18115 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound can form complexes with metal ions , which could potentially influence cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and degradation may be affected by the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biomolecules it interacts with .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridine-2,4-dicarboxylic acid typically involves the oxidation of 6-methylpyridine derivatives. One common method is the oxidation of 6-methylpyridine using potassium permanganate in an aqueous medium at elevated temperatures . The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{N} + 2 \text{KMnO}_4 + 2 \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_7\text{NO}_4 + 2 \text{MnO}_2 + 2 \text{KOH} ]
Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyridine-2,4-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine dicarboxylic acids, while reduction can produce pyridine alcohols.
Scientific Research Applications
6-Methylpyridine-2,4-dicarboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Pyridine-2,4-dicarboxylic acid: Lacks the methyl group at the 6 position.
6-Methylpyridine-2-carboxylic acid: Contains only one carboxylic acid group at the 2 position.
2,6-Lutidine: A dimethyl derivative of pyridine without carboxylic acid groups.
Uniqueness: 6-Methylpyridine-2,4-dicarboxylic acid is unique due to the presence of both carboxylic acid groups and a methyl group on the pyridine ring. This combination of functional groups enhances its ability to form stable coordination complexes and participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
6-methylpyridine-2,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)3-6(9-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDOBLKTXEADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296536 | |
| Record name | Uvitonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-50-3 | |
| Record name | 6-Methyl-2,4-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uvitonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uvitonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UVITONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7MQU282AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


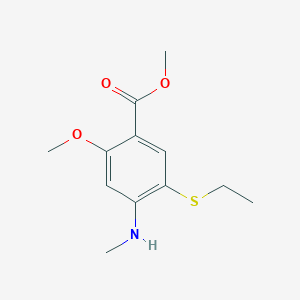
![Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine](/img/structure/B3328564.png)
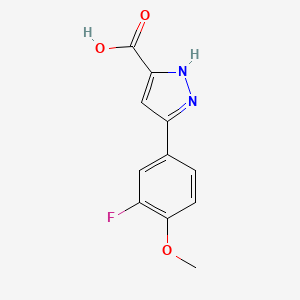
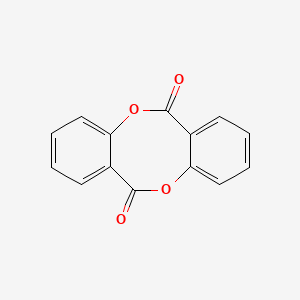
![(alphaR,betaR)-alpha-(2,3-Dihydro-1,4-benzodioxin-6-yl)-beta-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B3328587.png)
![3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate](/img/structure/B3328589.png)
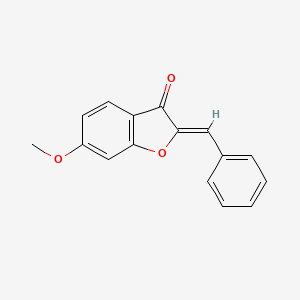
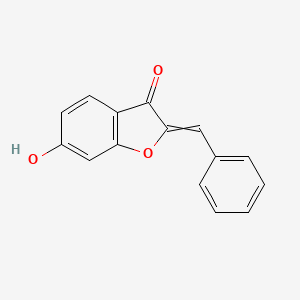

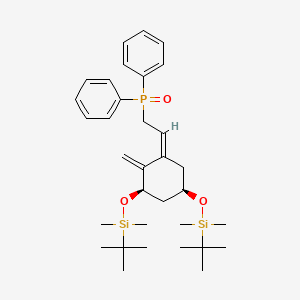
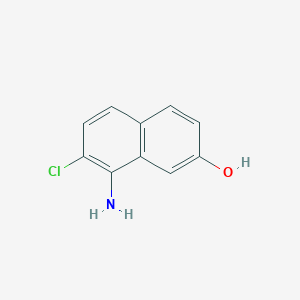
![Methyl 7-bromo-1-propyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B3328623.png)
![(2E)-1-(4-Phenylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3328631.png)
